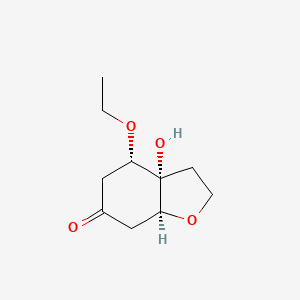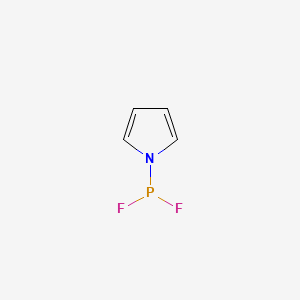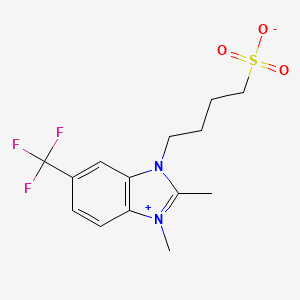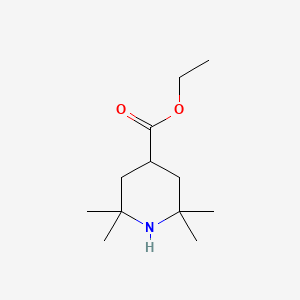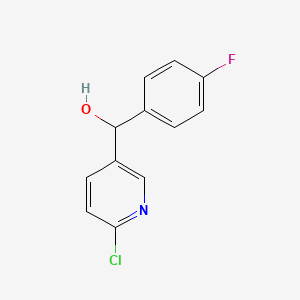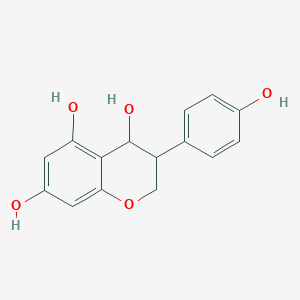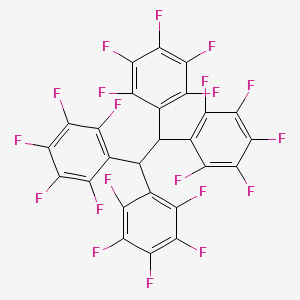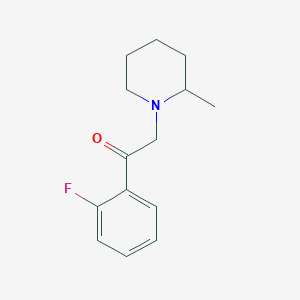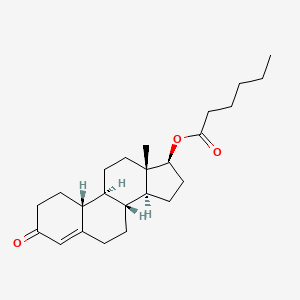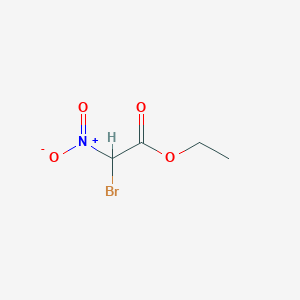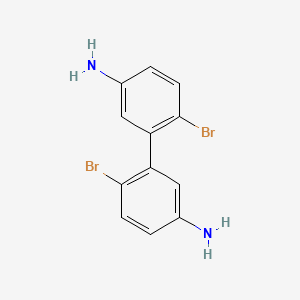
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a diazonium group, which is known for its reactivity and versatility in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine precursor. The general synthetic route can be summarized as follows:
Aromatic Amine Precursor: The starting material is an aromatic amine, which undergoes diazotization.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Tetrafluoroborate Formation: The diazonium salt is then reacted with tetrafluoroboric acid to yield the final product, 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solvents at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are usually conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products are substituted aromatic compounds, such as halogenated, hydroxylated, or cyanated derivatives.
Coupling Reactions: The major products are azo compounds, which are characterized by the presence of an azo linkage (-N=N-).
Reduction Reactions: The major product is the corresponding aromatic amine.
科学研究应用
2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.
Biology: The compound is employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, through azo coupling reactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic and can undergo nucleophilic substitution reactions with various nucleophiles. In azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or coupling partners used.
相似化合物的比较
Similar Compounds
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium chloride
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium sulfate
- 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium nitrate
Comparison
Compared to its analogs, 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate is unique due to the presence of the tetrafluoroborate counterion. This counterion can influence the solubility, stability, and reactivity of the compound. For example, the tetrafluoroborate salt may exhibit different solubility properties in organic solvents compared to the chloride or sulfate salts. Additionally, the tetrafluoroborate ion can affect the overall stability of the diazonium compound, making it more suitable for certain applications.
属性
CAS 编号 |
68400-46-4 |
|---|---|
分子式 |
C16H24BF4N3O3 |
分子量 |
393.2 g/mol |
IUPAC 名称 |
4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C16H24N3O3.BF4/c1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;2-1(3,4)5/h9-12H,5-8H2,1-4H3;/q+1;-1 |
InChI 键 |
KSJKLYOQRFXVSX-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


